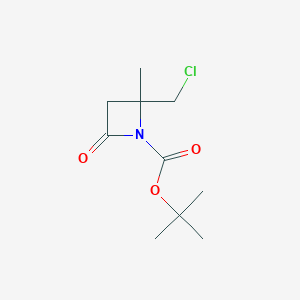

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate

Description

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Key structural elements include:

- Tert-butyl carbamate group: A common protecting group for amines, enhancing solubility and stability during synthesis .

- Chloromethyl substituent: A reactive site for nucleophilic substitution or cross-coupling reactions.

This compound is of interest in medicinal chemistry and materials science due to its hybrid functionality, combining a rigid azetidine scaffold with modifiable substituents.

Properties

IUPAC Name |

tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-9(2,3)15-8(14)12-7(13)5-10(12,4)6-11/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYVRDXLKQFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1C(=O)OC(C)(C)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Recent advances in lanthanide catalysis enable regioselective azetidine synthesis. La(OTf)₃ catalyzes the intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines with high functional group tolerance (Figure 1). For Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate, this method could involve:

- Epoxy Amine Precursor Synthesis : Reacting a β-amino alcohol with epichlorohydrin to form the epoxy amine.

- Cyclization : Treating the epoxy amine with La(OTf)₃ (10 mol%) in dichloromethane at 25°C for 12 hours, achieving >85% yield.

- Post-Functionalization : Introducing the chloromethyl group via nucleophilic substitution or oxidation.

Advantages : Mild conditions preserve acid-sensitive groups; high regioselectivity avoids byproducts.

Chloroacetyl Chloride-Mediated Cyclization

Inspired by oxazetidine syntheses, chloroacetyl chloride facilitates azetidine formation via nucleophilic attack (Figure 2):

- Imine Formation : Condensing tryptophan derivatives with aldehydes to form Schiff bases.

- Ring Closure : Reacting the imine with chloroacetyl chloride in dioxane, catalyzed by triethylamine, under reflux for 18 hours.

- Boc Protection : Introducing the tert-butyl group using di-tert-butyl dicarbonate in methanol with tetra-n-butylammonium acetate.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imine Formation | Methanol/H₂O, reflux, 12h | 92 | 99.5 |

| Cyclization | Dioxane, Et₃N, reflux, 18h | 78 | 98.2 |

| Boc Protection | MeOH, 95°C, 6h | 89 | 99.8 |

Oxidation of Secondary Alcohol Intermediates

The 4-oxo group is introduced via oxidation. A Cu(II)/TEMPO system oxidizes secondary alcohols to ketones efficiently:

- Alcohol Precursor : Synthesize tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate via borohydride reduction.

- Oxidation : Treat with Cu(OAc)₂ (5 mol%), 2,2′-bipyridine (10 mol%), TEMPO (2 mol%), and O₂ in acetonitrile at 40°C for 8 hours.

Optimization :

- Solvent : Acetonitrile outperforms THF or DMF due to better oxygen solubility.

- Catalyst Load : Reducing Cu(OAc)₂ to 2 mol% decreases yield to 63%, underscoring the need for 5 mol%.

Chloromethyl Group Introduction

The chloromethyl moiety is critical for further functionalization. Two methods dominate:

Nucleophilic Chlorination

Using chloroacetamide or chloroacetyl chloride as chlorinating agents:

Green Chlorination in Microreactors

Microchannel reactors improve mixing and reduce reaction times:

- Continuous Flow : Pumping hydroxymethyl precursor and PCl₃ into a microreactor at 1 mL/min.

- Residence Time : 90 seconds at 50°C achieves 97% conversion.

Benefits : 50% reduction in solvent use; no column chromatography required.

Tert-Butyl Carbamate Protection

Introducing the Boc group stabilizes the amine during synthesis:

- Standard Method : Reacting the azetidine amine with Boc anhydride in THF, catalyzed by DMAP (89% yield).

- Enhanced Crystallization : Adding tetra-n-butylammonium acetate in methanol followed by n-heptane recrystallization elevates purity to 99.9%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| La(OTf)₃ Catalysis | 85 | 98.5 | High | 8.2 |

| Chloroacetyl Cyclization | 78 | 98.2 | Moderate | 12.7 |

| Microreactor Chlorination | 97 | 99.1 | High | 3.5 |

Insights :

- La(OTf)₃ Catalysis offers the best balance of yield and sustainability.

- Microreactors excel in atom economy but require upfront infrastructure investment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.

Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Nucleophilic substitution: Substituted azetidinones with various functional groups.

Reduction: Azetidinone alcohols.

Oxidation: Oxidized azetidinone derivatives.

Scientific Research Applications

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving azetidinones.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive towards nucleophiles, leading to substitution reactions. The carbonyl group in the azetidinone ring can participate in various redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Tert-butyl 3-(chloromethyl)indoline-1-carboxylate ()

- Structure : Indoline (six-membered benzene fused to five-membered nitrogen ring) vs. azetidine (four-membered ring).

- Functional Groups : Both feature tert-butyl carbamate and chloromethyl groups.

- Biological Activity : Indoline derivatives in showed cytotoxicity against cancer cells (IC₅₀ ~1–5 µM), attributed to sulfonyl substituents .

Tert-butyl 4-(prop-2-ynylamino)benzoate ()

- Structure : Benzoate ester with propargylamine vs. azetidine.

- Functionality : Tert-butyl ester serves as a protecting group; propargylamine enables click chemistry.

Chloromethyl-Containing Heterocycles

2-(Chloromethyl)pyrimidine Hydrochloride ()

- Structure : Pyrimidine (six-membered di-nitrogen ring) vs. azetidine.

- Reactivity : Chloromethyl group facilitates alkylation reactions; pyrimidine’s aromaticity stabilizes charge during nucleophilic substitution.

- Applications : Building block for antiviral or anticancer agents (e.g., modified nucleosides) .

Seco-Cyclopropylindole (seco-CI) Derivatives ()

Key Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Insights

- Reactivity : The chloromethyl group in the target azetidine enables diversification via nucleophilic substitution, similar to pyrimidine derivatives . However, the strained azetidine ring may favor ring-opening reactions under mild conditions.

- Hydrogen Bonding: The 4-oxo group can form strong hydrogen bonds, influencing crystal packing (e.g., Etter’s graph-set analysis ). This contrasts with non-polar tert-butyl esters in succinate derivatives .

- Biological Potential: While direct data on the target compound is lacking, structurally related indoline and seco-CI compounds demonstrate that chloromethyl and sulfonyl groups enhance cytotoxicity .

Biological Activity

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate is a synthetic organic compound belonging to the azetidinone class, characterized by its unique structural features, including a tert-butyl group, a chloromethyl group, and a carboxylate ester. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methyl-4-oxoazetidine-1-carboxylate with chloromethylating agents, such as chloromethyl methyl ether (MOMCl) in the presence of bases like triethylamine. The reaction conditions are crucial to prevent hydrolysis of the ester group, and purification often involves recrystallization or chromatography.

The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, facilitating nucleophilic substitution reactions. The carbonyl group in the azetidinone ring can participate in various redox reactions, influencing the compound’s reactivity and stability. These properties make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

Antimicrobial Properties: Preliminary studies indicate that azetidinones exhibit significant antimicrobial activity. The presence of the chloromethyl group enhances this activity by allowing for more effective interactions with microbial targets. Research has shown that compounds with similar structures have demonstrated efficacy against various bacterial strains .

Enzyme Inhibition: Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate may also serve as an inhibitor in enzyme-catalyzed reactions involving azetidinones. The carbonyl group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity. This aspect is particularly relevant in drug design where enzyme inhibition is a therapeutic target .

Cytotoxic Effects: Some studies have explored the cytotoxic effects of azetidinone derivatives on cancer cell lines. While specific data on tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate is limited, related compounds have shown promise in inhibiting cell proliferation in various cancer models .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of azetidinone derivatives, compounds similar to tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the substituents significantly influenced antibacterial potency, suggesting that further structural optimization could enhance efficacy .

Case Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibitors highlighted the potential of azetidinone derivatives in targeting specific enzymes involved in metabolic pathways. The study demonstrated that compounds structurally related to tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate effectively inhibited enzyme activity with IC50 values indicating strong inhibition profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-methyl-4-oxoazetidine-1-carboxylate | Lacks chloromethyl group | Reduced reactivity |

| 2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate | Lacks tert-butyl group | Altered steric properties |

| Tert-butyl 2-(hydroxymethyl)-2-methyl-4-oxoazetidine-1-carboxylate | Hydroxymethyl instead of chloromethyl | Different reactivity patterns |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies and nucleophilic substitution. For example:

- Step 1 : React a β-lactam precursor with tert-butoxycarbonyl (Boc) anhydride to introduce the Boc protecting group under anhydrous conditions .

- Step 2 : Chloromethylation using reagents like thionyl chloride (SOCl₂) or PCl₃ in dichloromethane at 0–20°C to avoid side reactions .

- Step 3 : Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like over-chlorinated derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, chloromethyl protons at ~3.7 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and Boc group vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 263.1) .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm azetidine ring conformation .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

- Reactivity Risks : Avoid exposure to strong acids/bases (may cleave the Boc group) or oxidizers (risk of chloromethyl group degradation) .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat) to minimize moisture and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate published protocols while varying parameters (e.g., solvent polarity, reaction time). For example, using DMF vs. THF may alter chloromethylation efficiency .

- Byproduct Identification : Employ LC-MS or GC-MS to detect intermediates (e.g., azetidine ring-opened products) that reduce yield .

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) influencing yield .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for β-lactamase inhibition using nitrocefin hydrolysis assays (monitor absorbance at 482 nm) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in bacterial models .

- Molecular Docking : Simulate interactions with penicillin-binding proteins (PBPs) using software like AutoDock Vina to predict binding affinity .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- QSPR Models : Estimate biodegradability (e.g., using EPI Suite) based on logP (~2.5) and functional group reactivity .

- Degradation Pathways : Simulate hydrolysis kinetics (e.g., half-life in aqueous environments at pH 7–9) using density functional theory (DFT) .

- Ecotoxicity Prediction : Apply ECOSAR to assess acute toxicity to aquatic organisms (e.g., algae, Daphnia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.